2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

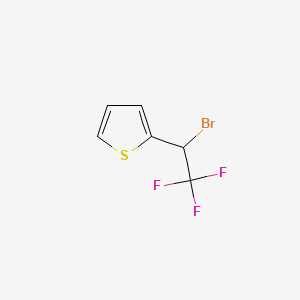

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromo-2,2,2-trifluoroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMFCECTXQCCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Molecules in Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity of fluorine, second only to that of helium, and its relatively small size allow it to mimic hydrogen in some steric contexts while exerting powerful electronic effects. This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines.

In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. Furthermore, the presence of fluorine can modulate the lipophilicity and binding affinity of a molecule to its biological target, often leading to improved potency and pharmacokinetic profiles. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.

In materials science, fluorinated polymers exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them ideal for a wide range of applications, from non-stick coatings to high-performance insulators.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-H | ~413 |

| C-F | ~485 |

This table illustrates the greater strength of the carbon-fluorine bond compared to the carbon-hydrogen bond, a key factor in the enhanced metabolic stability of many fluorinated compounds.

The Versatile Role of Thiophene Scaffolds in Advanced Synthesis

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic synthesis. Its structural similarity to benzene, yet with distinct electronic properties, makes it a valuable component in the design of new functional molecules. Thiophene and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials. google.comquizlet.com

The thiophene ring can engage in a variety of chemical transformations, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and metallation. This versatility allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures. google.com The sulfur atom in the thiophene ring can also participate in non-covalent interactions, influencing the solid-state packing and electronic properties of materials.

A Closer Look at 2 1 Bromo 2,2,2 Trifluoroethyl Thiophene As a Synthetic Building Block

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, with the chemical formula C₆H₄BrF₃S, is a specialized reagent that synergistically combines the features of a fluorinated alkane and a thiophene (B33073) moiety.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 1249101-79-8 |

| Molecular Formula | C₆H₄BrF₃S |

| Molecular Weight | 245.06 g/mol |

This compound possesses several key features that make it a valuable building block in organic synthesis:

A Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group that can significantly influence the reactivity of the adjacent carbon atom and the thiophene ring. It also enhances the lipophilicity of the molecule.

A Bromine Atom: The bromine atom is a good leaving group, making the benzylic-like position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

A Thiophene Ring: The thiophene ring provides a platform for further functionalization through various synthetic methodologies, including cross-coupling reactions.

The reactivity of this compound is largely dictated by the interplay of these functional groups. For instance, the bromine atom can be displaced by nucleophiles, or the entire bromo-trifluoroethyl side chain can participate in coupling reactions. Dehydrobromination of this compound would lead to the formation of 2-(2,2,2-trifluoro-1-ethenyl)thiophene, a valuable precursor for the synthesis of other trifluoromethyl-containing thiophene derivatives. quizlet.com

The Research Landscape and Unexplored Territories

The synthesis of this compound can be envisioned through several plausible routes, such as the radical bromination of 2-(2,2,2-trifluoroethyl)thiophene (B12274622) or the addition of a trifluoromethyl radical and a bromine atom across the double bond of 2-vinylthiophene. However, detailed, peer-reviewed procedures for its preparation are not widely published.

The reactivity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is also an area ripe for exploration. While it can be inferred that it would undergo nucleophilic substitution and elimination reactions, detailed studies on its reaction kinetics, substrate scope, and the stereochemical outcomes of these transformations are lacking. Furthermore, its potential in metal-catalyzed cross-coupling reactions, where either the C-Br bond or a C-H bond on the thiophene (B33073) ring could be activated, remains largely undocumented in public literature.

This lack of detailed public information presents a significant gap in the understanding of this potentially valuable synthetic intermediate. Further academic investigation into the synthesis, reactivity, and full spectroscopic characterization of this compound would be highly beneficial to the broader chemical community, potentially unlocking new avenues for the synthesis of novel fluorinated, thiophene-containing molecules for a range of applications.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a focus on the strategic construction of the C(sp2)-C(sp3) bond at the 2-position of the thiophene ring. These methods primarily involve coupling reactions and the introduction of the trifluoroethyl moiety through various chemical pathways.

Computational and Theoretical Chemistry Studies on 2 1 Bromo 2,2,2 Trifluoroethyl Thiophene

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. For 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution at the carbon bearing the bromine atom.

Computational modeling can map out the entire reaction pathway, from reactants to products. This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. DFT calculations can determine the geometry and energy of the TS.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy implies a slower reaction.

Investigating Intermediates: The calculations can also identify any stable intermediates that may form during the reaction.

Such studies provide a deeper understanding of reaction feasibility and selectivity, which is crucial for optimizing synthetic procedures. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) for Analogues (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a particular property. While often used for biological activity, QSAR can also be applied to non-biological properties such as solubility, boiling point, or material properties (e.g., optoelectronic characteristics in polymers containing thiophene (B33073) units). researchgate.net

For a series of analogues of this compound, a QSAR study would involve:

Creating a Dataset: Synthesizing or computationally designing a set of related molecules where parts of the structure are systematically varied (e.g., changing the halogen, modifying the substituent on the thiophene ring).

Calculating Descriptors: For each molecule, a set of numerical parameters (descriptors) representing its structural, electronic, or physicochemical properties would be calculated using computational methods.

Developing a Model: A mathematical equation would be generated to correlate the calculated descriptors with an experimentally measured physical or chemical property.

This model could then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics.

Synthetic Utility and Applications in Advanced Organic Materials and Chemical Intermediates

As a Versatile Building Block for Complex Polyfluorinated Thiophene (B33073) Derivatives

The presence of the trifluoroethyl group makes 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene an important starting material for the synthesis of more complex polyfluorinated thiophene derivatives. Fluorinated heterocycles are a critical class of compounds with expanding applications in medicinal chemistry, agrochemicals, and advanced materials. researchgate.net The synthesis of these molecules often relies on the use of specialized fluorinated building blocks. researchgate.netmdpi.com

The bromine atom on the ethyl side chain is a key functional handle. It can be substituted through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the trifluoroethyl moiety significantly influences the electronic properties of the thiophene ring, which can direct further functionalization reactions on the ring itself, such as electrophilic substitution. wikipedia.org Synthetic strategies for creating substituted thiophenes often involve the functionalization of a pre-existing thiophene ring. researchgate.net For instance, the bromine atom can be targeted in metal-catalyzed cross-coupling reactions, or it can be eliminated to form a vinyl-thiophene intermediate, which can then undergo further transformations. This versatility allows chemists to construct a wide array of polyfluorinated thiophene structures that would be difficult to access through other methods. researchgate.netdntb.gov.ua

Incorporation into π-Conjugated Systems for Materials Science Applications (e.g., oligothiophenes, polymers)

Thiophene-based oligomers and polymers are among the most studied classes of conjugated materials for use in organic electronics. rsc.orgnih.gov The introduction of fluorine atoms into the polymer backbone or as side-chain substituents is a well-established strategy to tune the material's optoelectronic properties. acs.orgacs.org Fluorination generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection in electronic devices. researchgate.net

The this compound monomer can be envisioned as a crucial component for creating n-type (electron-transporting) semiconducting polymers. The strong electron-withdrawing nature of the trifluoroethyl group can switch the intrinsic p-type (hole-transporting) character of many polythiophenes to n-type behavior. researchgate.net The bromine atom serves as a reactive site for polymerization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, to form π-conjugated backbones. nih.gov

The incorporation of such fluorinated side chains has been shown to enhance charge carrier mobilities in organic field-effect transistors (OFETs) and influence the solid-state packing of the polymer chains, which is critical for efficient charge transport. acs.orgacs.org Fluorination can lead to a more co-planar polymer backbone, enhancing aggregation and improving device performance by a significant factor. acs.org

Table 1: Comparison of Hypothetical Properties of a Polymer Derived from a Fluorinated Thiophene Monomer vs. a Non-Fluorinated Analogue

| Property | Polymer from Non-Fluorinated Monomer (e.g., Poly(3-hexylthiophene)) | Hypothetical Polymer from 2-(Alkyl)-5-(1-aryl-2,2,2-trifluoroethyl)thiophene | Reference Finding |

|---|---|---|---|

| Semiconductor Type | Typically p-type | Potentially n-type | Fluorination can switch semiconducting behavior from p- to n-type. researchgate.net |

| Ionization Potential | Lower | Higher (Lower HOMO) | Backbone fluorination leads to an increase in polymer ionization potential. acs.orgacs.org |

| Electron Affinity | Lower | Higher (Lower LUMO) | Fluoroalkyl substitution enhances electron affinity. researchgate.net |

| Charge Carrier Mobility | Baseline | Increased (up to 5x) | Average charge carrier mobilities can increase by up to a factor of 5 for fluorinated polymers. acs.orgacs.org |

| Solution Aggregation | Standard | Enhanced | Fluorination can result in an enhanced tendency to aggregate in solution. acs.org |

Precursor in Agrochemical Synthesis (focus on chemical intermediates and methodologies)

Fluorine-containing molecules hold a unique and important place in the agrochemical industry. ccspublishing.org.cn The introduction of fluorine atoms or trifluoromethyl groups into a potential pesticide can dramatically enhance its biological efficacy, metabolic stability, and lipophilicity, which affects its transport and interaction with the target site. ccspublishing.org.cn Fluorinated heterocycles, including thiophenes, are considered key structural motifs in the design of modern fungicides, herbicides, and insecticides. researchgate.net

While direct applications of this compound in commercial agrochemicals are not widely documented, its structure makes it an ideal intermediate. It serves as a "building block" that allows for the efficient introduction of a trifluoroethyl-thienyl moiety into a larger, more complex molecule. ccspublishing.org.cn The synthetic methodologies would involve leveraging the reactive C-Br bond for coupling with other chemical fragments. For example, a Suzuki or similar cross-coupling reaction could link the thiophene unit to another aromatic or heterocyclic system, a common strategy in the synthesis of complex active ingredients. ccspublishing.org.cn The use of such pre-functionalized, fluorine-containing building blocks is often more efficient and cost-effective than attempting to introduce fluorine at a later stage in a complex synthesis. ccspublishing.org.cn

Role in the Development of Novel Synthetic Methodologies (e.g., cascade reactions, photoredox catalysis)

The development of novel synthetic methods that are efficient, selective, and operate under mild conditions is a central goal of organic chemistry. Visible-light photoredox catalysis has emerged as a powerful tool to achieve this, enabling a wide range of chemical transformations. nih.gov This methodology often involves the generation of radical intermediates from precursors like alkyl halides. chemrxiv.orgscispace.com

The this compound molecule is an excellent candidate substrate for such methodologies. The carbon-bromine bond can be selectively cleaved under photoredox conditions to generate a 2,2,2-trifluoroethyl-thienyl radical. This reactive intermediate could then be used in a variety of bond-forming reactions, such as addition to alkenes or (hetero)arenes, to create complex molecular architectures. researchgate.netresearchgate.net The development of such a reaction would represent a new method for the direct trifluoroethyl-thienylation of organic molecules.

Furthermore, the compound's structure lends itself to the design of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.govresearchgate.net A reaction could be initiated at the C-Br bond, with subsequent reactions involving the thiophene ring or the trifluoroethyl group, all in a one-pot process. researchgate.net The unique electronic and steric properties imparted by the trifluoroethyl group could be exploited to control the regio- and stereoselectivity of these complex transformations.

Design and Synthesis of Derivatives for Structure-Property Relationship Studies (excluding biological properties)

Understanding how molecular structure dictates material properties is fundamental to the rational design of new functional materials. researchgate.net The this compound scaffold is an excellent platform for conducting systematic structure-property relationship (SPR) studies. The bromine atom provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives with varied substituents.

For example, a series of derivatives can be synthesized by replacing the bromine atom with different aryl or alkyl groups via cross-coupling reactions. The physicochemical properties of each new derivative—such as its UV-Vis absorption, fluorescence emission, and electrochemical redox potentials (HOMO/LUMO levels)—can then be precisely measured. researchgate.net By correlating these properties with the electronic nature (i.e., electron-donating or -withdrawing) of the installed substituent, a clear understanding of the electronic communication within the molecule can be established. These experimental findings can be further supported by theoretical investigations, such as Density Functional Theory (DFT) calculations, to provide deeper insight into the molecular orbitals and electronic distributions. researchgate.net Such SPR studies are crucial for developing predictive models that guide the design of new thiophene-based materials with tailored optical and electronic properties for specific applications in materials science. acs.orgresearchgate.net

Table 2: Hypothetical Derivatives of 2-(1-Substituted-2,2,2-trifluoroethyl)thiophene for Structure-Property Relationship Studies

| Substituent (Replacing Br) | Electronic Nature | Expected HOMO Level (eV) | Expected LUMO Level (eV) | Expected Optical Band Gap (eV) |

|---|---|---|---|---|

| -H (Reference) | Neutral | -6.0 | -2.5 | 3.5 |

| -Phenyl | π-system | -5.8 | -2.6 | 3.2 |

| -OCH3 (Anisole) | Electron-Donating | -5.6 | -2.5 | 3.1 |

| -CN (Benzonitrile) | Electron-Withdrawing | -6.2 | -2.8 | 3.4 |

| -Thiophene | π-extended | -5.7 | -2.7 | 3.0 |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(1-bromo-2,2,2-trifluoroethyl)thiophene?

The synthesis involves two key steps: (1) introducing the trifluoroethyl group and (2) bromination.

- Trifluoroethyl Group Introduction : Julia olefination using reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole can attach the trifluoroethyl moiety to thiophene derivatives under mild conditions (DMF, 0–25°C) .

- Bromination : Electrophilic bromination at the 1-position of the thiophene ring requires careful control. For example, bromine in diethyl ether with 48% HBr at –25°C yields monosubstituted bromothiophenes, while higher temperatures lead to di- or tribrominated products .

Key Considerations : Use regioselectivity-directing groups (e.g., electron-withdrawing trifluoroethyl) to favor bromination at the desired position.

Q. How should researchers characterize this compound to confirm purity and structure?

A multi-technique approach is essential:

- NMR Spectroscopy : NMR identifies trifluoroethyl groups (δ –60 to –70 ppm), while NMR reveals thiophene ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrFS: theoretical 243.91 g/mol).

- Elemental Analysis : Validate Br and F content (±0.3% deviation).

Data Table :

| Technique | Expected Data | Reference |

|---|---|---|

| NMR | δ –65 ppm (CF) | |

| HRMS | [M+H] m/z 244.91 |

Q. What are common reactions involving this compound in organic synthesis?

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, DMF/HO, 80°C) to form biaryl derivatives .

- Electrophilic Aromatic Substitution : The thiophene ring participates in Friedel-Crafts alkylation, though the electron-withdrawing CF group reduces reactivity compared to unsubstituted thiophene .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the electronic properties of the thiophene ring?

The CF group is strongly electron-withdrawing (-I effect), which:

- Reduces Electron Density : DFT calculations show a 0.3 eV decrease in HOMO energy compared to ethyl-substituted thiophene, enhancing oxidative stability .

- Directs Electrophilic Substitution : Bromination occurs preferentially at the 5-position of the thiophene ring due to meta-directing effects .

Implications : This electronic modulation is critical for designing conjugated polymers with tailored bandgaps for optoelectronics .

Q. What methodologies resolve contradictions in regioselectivity during bromination?

Conflicting reports on bromination positions arise from varying reaction conditions:

- Low-Temperature Bromination (–25°C): Favors monosubstitution at the 1-position (adjacent to CF) .

- High-Temperature or Prolonged Reactions : Lead to di-brominated products (e.g., 1,5-dibromo derivatives) .

Resolution : Use kinetic vs. thermodynamic control studies. Monitor reaction progress via GC-MS or in-situ IR to optimize conditions .

Q. How can this compound be integrated into conjugated polymers for optoelectronic devices?

- Polymer Synthesis : Employ Stille or Kumada coupling with comonomers like benzodithiophene (BDT) to create donor-acceptor copolymers. Example: Pd(dba)/P(o-tol) catalyst system in toluene at 110°C .

- Device Performance : Polymers incorporating trifluoroethyl-thiophene show improved electron mobility (10 cm/V·s) and fluorescence quantum yields (Φ = 0.45–0.75) in organic solar cells .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts activation barriers for Suzuki coupling. The bromine atom’s leaving-group ability is enhanced by adjacent CF (lower ΔG by ~5 kcal/mol vs. non-fluorinated analogs) .

- Machine Learning : Retrosynthesis tools (e.g., Pistachio, Reaxys) suggest viable routes by analyzing >10 reactions in training datasets .

Q. What are the stability challenges under ambient or reactive conditions?

- Thermal Stability : TGA data show decomposition onset at 180°C, limiting high-temperature applications .

- Hydrolytic Sensitivity : The C-Br bond undergoes hydrolysis in aqueous base (pH >10), requiring anhydrous storage .

Methodological Guidelines

- Synthetic Optimization : Screen catalysts (e.g., Pd vs. Ni) and solvents (DMF vs. THF) to improve coupling yields .

- Safety Protocols : Handle brominated compounds in fume hoods; consult SDS for trifluoroethanol analogs (e.g., acute toxicity LD = 240 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.